molecular formula C71H84N10O17 B1678112 Virginiamycin CAS No. 11006-76-1

Virginiamycin

Katalognummer: B1678112
CAS-Nummer: 11006-76-1
Molekulargewicht: 1349.5 g/mol
InChI-Schlüssel: MVTQIFVKRXBCHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Streptomyces virginiae. This compound is part of the streptogramin group of antibiotics and is used to treat infections caused by gram-positive bacteria. Additionally, it is employed as a growth promoter in livestock, including cattle, swine, and poultry .

Wissenschaftliche Forschungsanwendungen

Virginiamycin-Faktor S hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound-Faktor S entfaltet seine Wirkung, indem es an die 50S-ribosomale Untereinheit bakterieller Ribosomen bindet und so die Proteinsynthese hemmt. Diese Wirkung verhindert die Bildung von Peptidbindungen zwischen Aminosäuren, wodurch die Verlängerung der Peptidkette effektiv gestoppt wird. Die Verbindung zielt auf das 60S-ribosomale Protein L37 beim Menschen ab .

Ähnliche Verbindungen:

Einzigartigkeit: this compound-Faktor S ist durch seine spezifische Kombination mit this compound-Faktor M einzigartig, die seine antimikrobielle Aktivität durch einen synergistischen Effekt verstärkt. Diese Kombination ist besonders wirksam gegen grampositive Bakterien und wird sowohl in medizinischen als auch in industriellen Anwendungen eingesetzt .

Wirkmechanismus

Target of Action

Virginiamycin is a streptogramin antibiotic that consists of two major components: this compound M1 and this compound S1 . The primary targets of this compound are the 50S ribosomal subunit and the Streptogramin A acetyltransferase . The 50S ribosomal subunit is a part of the bacterial ribosome, which is essential for protein synthesis. Streptogramin A acetyltransferase is an enzyme in Enterococcus faecium that confers resistance to streptogramin A antibiotics .

Mode of Action

This compound M1 and S1 work synergistically to inhibit peptide elongation during protein synthesis . This is achieved by blocking the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA . This action is highly effective against Gram-positive bacteria, particularly methicillin-resistant S. aureus .

Biochemical Pathways

It is known that the antibiotic interferes with protein synthesis by inhibiting peptide elongation . This disruption in protein synthesis can affect various cellular processes and pathways, leading to the death of the bacterial cell.

Pharmacokinetics

It is known that this compound is used in the treatment of bacterial infections, suggesting that it has sufficient bioavailability to exert its antibacterial effects .

Result of Action

The primary result of this compound’s action is the inhibition of protein synthesis, leading to the death of the bacterial cell . By preventing the formation of peptide bonds during peptide elongation, this compound disrupts essential cellular processes, leading to the bactericidal effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the dissolved oxygen concentration in the fermentation medium has been shown to influence the biosynthesis of this compound . Additionally, the presence of this compound in the soil environment can affect microbial activity and diversity . In the context of livestock, this compound has been used as a growth promoter, and its effects can be influenced by the composition of the gut microbiota .

Biochemische Analyse

Biochemical Properties

This is achieved by blocking the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA . Virginiamycin M1 has proven to be highly active against Gram-positive bacteria, particularly methicillin-resistant S. aureus .

Cellular Effects

This compound M1 is known to be highly active against Gram-positive bacteria, particularly methicillin-resistant S. aureus . It inhibits peptide elongation by blocking the formation of a peptide bond between the growing peptide chain and aminoacyl-tRNA .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of peptide elongation. This is achieved by blocking the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA .

Dosage Effects in Animal Models

In a study involving broiler chickens, it was found that chickens fed 400 mg/kg of plant extracts had significantly higher average body weights at day 28 compared to the control group . The feed-to-meat ratios over days 15–42 were also lower . This suggests that this compound may have a positive effect on growth performance in animal models at certain dosages.

Metabolic Pathways

This compound M1 is known to inhibit peptide elongation by blocking the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA . This suggests that this compound may play a role in protein synthesis pathways.

Transport and Distribution

Given its role in inhibiting peptide elongation at the ribosome , it can be inferred that this compound likely interacts with cellular transport mechanisms that enable it to reach the ribosome.

Subcellular Localization

Here, it acts to inhibit peptide elongation, a key step in protein synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Virginiamycin Factor S is typically produced through fermentation processes involving Streptomyces virginiae. The production process can be scaled up using high-yield strains and optimized fermentation conditions. For instance, the strain Streptomyces virginiae VKM Ac-2738D has been used in fed-batch fermentation with the addition of synthetic adsorbing resins to enhance yield .

Industrial Production Methods: Industrial production involves cultivating the Streptomyces virginiae strain in large fermenters. The antibiotic is then adsorbed onto resins such as Diaion® HP21, which simplifies the recovery process. The antibiotic is eluted using solvents like acetone, methylene chloride, or alcohols, and the eluate is concentrated under vacuum to obtain the dry product .

Analyse Chemischer Reaktionen

Reaktionstypen: Virginiamycin-Faktor S unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die Stabilität der Verbindung zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Produkten führen kann .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound Factor S is unique due to its specific combination with this compound Factor M, which enhances its antimicrobial activity through a synergistic effect. This combination is particularly effective against gram-positive bacteria and is widely used in both medical and industrial applications .

Eigenschaften

IUPAC Name

N-(3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl)-3-hydroxypyridine-2-carboxamide;21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTQIFVKRXBCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H84N10O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Reddish-yellow solid; [Merck Index]
Record name Virginiamycin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1244
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Poorly soluble in water, Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ether
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1721
Record name VIRGINIAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Reddish-yellow powder

CAS No.

11006-76-1
Record name Virginiamycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIRGINIAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

115-120 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1721
Record name VIRGINIAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pristinamycin
Reactant of Route 2
Pristinamycin
Reactant of Route 3
Pristinamycin
Reactant of Route 4
Pristinamycin
Reactant of Route 5
Pristinamycin
Reactant of Route 6
Reactant of Route 6
Pristinamycin
Customer
Q & A

Q1: What is the primary target of virginiamycin, and how does this interaction lead to its antibiotic activity?

A1: this compound targets bacterial ribosomes, specifically the 50S subunit, to inhibit protein synthesis [, , , ]. This interaction disrupts the elongation of polypeptide chains by primarily affecting the peptidyl transferase center [].

Q2: How does this compound M enhance the binding of this compound S to ribosomes?

A2: this compound M binding to ribosomes induces a conformational change in the 50S subunit, specifically reducing the accessibility of the this compound S binding site []. This alteration leads to a decrease in the dissociation rate of this compound S, thereby enhancing its overall binding affinity [].

Q3: Does this compound affect nucleic acid synthesis in bacteria?

A3: While this compound's primary target is bacterial ribosomes, its inhibition of protein synthesis indirectly impacts nucleic acid metabolism [, ]. The synthesis of 23S ribosomal RNA (rRNA) is specifically inhibited, and the methylation and metabolic stability of rRNA are also affected [, ].

Q4: What types of molecules make up the this compound complex?

A4: this compound consists of two main components: a macrocyclic lactone containing a peptide portion, and cyclodepsipeptides [].

Q5: Which part of the this compound S molecule is responsible for its intrinsic fluorescence?

A5: The 3-hydroxypicolinyl residue of this compound S contributes to its intrinsic fluorescence, a property utilized in various studies to investigate its binding kinetics [, ].

Q6: Is this compound stable in the rumen, and does long-term exposure lead to microbial adaptation?

A6: While this compound demonstrates some level of stability in the rumen, long-term exposure can lead to microbial adaptation, potentially reducing its effectiveness [, ]. This adaptation was observed in sheep receiving barley supplemented with this compound over extended periods [].

Q7: Does this compound exhibit any catalytic properties?

A7: The provided research articles primarily focus on the antibiotic properties of this compound. There is no evidence suggesting that it functions as a catalyst in any known biological reactions.

Q8: Have computational methods been applied to understand this compound's mode of action or to design derivatives?

A8: While the provided research predates widespread use of computational chemistry in drug discovery, fluorescence energy transfer experiments have been utilized to map the binding site of this compound S on the bacterial ribosome [].

Q9: Are there any specific formulation strategies mentioned for improving the stability, solubility, or bioavailability of this compound?

A10: One study describes the development of a this compound microemulsion, aiming to enhance its practicality of administration and potentially improve its antibacterial effectiveness [].

Q10: What information is available regarding the environmental impact of this compound?

A11: Research indicates that this compound undergoes biodegradation in soil, with a half-life ranging from 87 to 173 days depending on the soil type []. This suggests that it does not persist indefinitely in the environment.

Q11: Are there any details available regarding the absorption, distribution, metabolism, and excretion of this compound in animals?

A12: One study examined the depletion of this compound residues in the milk of dairy cows treated with the antibiotic []. The study concluded that milk from treated cows could be considered safe for human consumption after a zero-day withdrawal period [].

Q12: Has this compound been investigated for its efficacy in controlling periodontal disease in cattle?

A13: Yes, research demonstrates that this compound effectively controls and prevents gingivitis and necrotizing gingivitis in cattle [, ]. Daily administration of this compound significantly reduced the occurrence of these periodontal diseases compared to a control group [].

Q13: Does this compound resistance confer cross-resistance to other antibiotics?

A15: Yes, cross-resistance between this compound and quinupristin-dalfopristin, another streptogramin antibiotic, has been observed []. This cross-resistance is a concern for the treatment of multidrug-resistant Enterococcus faecium infections [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.